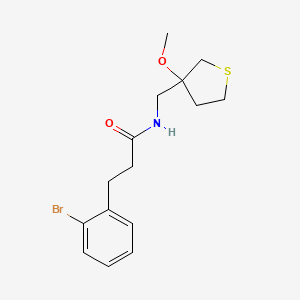

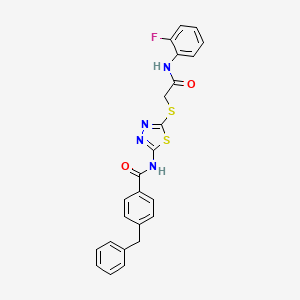

3-(2-bromophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-bromophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide" is a synthetic molecule that may have potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bromophenyl propanamides and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to hypothesize about the characteristics of the compound .

Synthesis Analysis

The synthesis of bromophenyl propanamides typically involves the reaction of appropriate amines with acylating agents or through halogenated hydrocarbon amination reactions. For example, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR, FT-IR spectroscopies, and high-resolution mass spectrometry, indicating the use of these techniques in confirming the structure of synthesized compounds . Similarly, the synthesis of related compounds with a piperidinomethyl phenoxy group and a tetrazolylthio moiety also involves the preparation and testing of various derivatives, which suggests a methodical approach to synthesizing and optimizing the desired compound .

Molecular Structure Analysis

The molecular structure of bromophenyl propanamides can be determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of a coumarin-based fluorescent ATRP initiator was found to belong to the monoclinic system, providing detailed geometric parameters . Additionally, the molecular structure can be influenced by the presence of substituents, as seen in the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides, where diastereomers and conformers were analyzed .

Chemical Reactions Analysis

The chemical reactivity of bromophenyl propanamides can be explored through various reactions. For example, electroreductive radical cyclization has been used to transform ethyl 2-bromo-3-allyloxypropanoates into cyclized products, indicating that bromophenyl propanamides may undergo similar radical-mediated transformations . The presence of a bromine atom in these compounds suggests potential reactivity in substitution and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl propanamides can be deduced from their molecular structure and substituents. For instance, the presence of a methoxy group and a tetrahydropyran moiety in related compounds suggests potential solubility in organic solvents and the possibility of intramolecular hydrogen bonding affecting their physical state and reactivity . The crystal packing and weak hydrogen bonds among molecules, as observed in some of the compounds, can also influence the melting point and stability of the compound .

Scientific Research Applications

Bioactive Compound Discovery

Compounds with structural similarities to "3-(2-bromophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide" have been isolated from natural sources and evaluated for their bioactivity. For instance, compounds isolated from Jolyna laminarioides have exhibited chymotrypsin inhibitory activity and antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997). Such findings suggest the potential of structurally related compounds for the development of new antimicrobial agents.

Photodynamic Therapy for Cancer

Derivatives of bromophenols and related compounds have been investigated for their applications in photodynamic therapy (PDT), a treatment modality for cancer. The synthesis and characterization of zinc phthalocyanine derivatives, for instance, have shown promising photophysical and photochemical properties for PDT, highlighting their potential as Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Organic Synthesis and Chemical Analysis

Compounds structurally related to "3-(2-bromophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)propanamide" have been utilized in organic synthesis, demonstrating the versatility of bromophenol derivatives in chemical reactions. For example, the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides and their subsequent analysis provided insights into their structural and bioactive properties, although these compounds were found inactive against several human cancer cell lines and microorganisms (Jielu Zhao et al., 2004).

properties

IUPAC Name |

3-(2-bromophenyl)-N-[(3-methoxythiolan-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2S/c1-19-15(8-9-20-11-15)10-17-14(18)7-6-12-4-2-3-5-13(12)16/h2-5H,6-11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHDGYQTTSCSTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)CCC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)

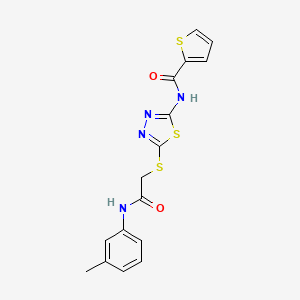

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)

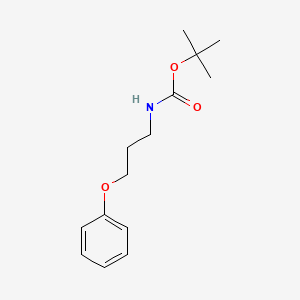

![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)

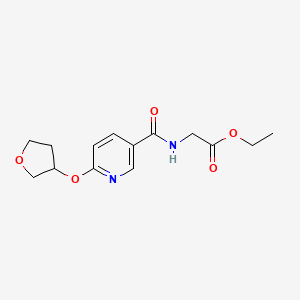

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)

![2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2539987.png)

![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2539990.png)